2-(Bromomethyl)-2-methyloxirane

Biocatalysis Enzymatic Resolution Chiral Building Blocks

2-(Bromomethyl)-2-methyloxirane (CAS 49847-47-4), also known as methylepibromohydrin, is a substituted epoxide with the molecular formula C₄H₇BrO. The compound features a strained, three-membered oxirane ring and a bromomethyl substituent attached to the same carbon that bears a methyl group.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 49847-47-4
Cat. No. B3268881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-2-methyloxirane
CAS49847-47-4
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESCC1(CO1)CBr
InChIInChI=1S/C4H7BrO/c1-4(2-5)3-6-4/h2-3H2,1H3
InChIKeyKLIGCFPMFRTVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-2-methyloxirane (CAS 49847-47-4): A Differentiated Bifunctional Electrophile for Advanced Synthesis and Chiral Building Block Production


2-(Bromomethyl)-2-methyloxirane (CAS 49847-47-4), also known as methylepibromohydrin, is a substituted epoxide with the molecular formula C₄H₇BrO [1]. The compound features a strained, three-membered oxirane ring and a bromomethyl substituent attached to the same carbon that bears a methyl group . This unique structural arrangement, which differs from the simpler, unsubstituted epibromohydrin, creates two distinct electrophilic sites: the reactive carbons of the oxirane ring and the bromomethyl group . Its primary utility lies in organic synthesis as a versatile bifunctional electrophile and chiral building block, where its specific substitution pattern imparts distinct reactivity and stereochemical outcomes in enzymatic and chemical transformations [2]. However, quantitative comparative data on its performance relative to key analogs are limited, and the available evidence is specific to certain applications [2].

Why Epibromohydrin is Not a Simple Drop-In Replacement for 2-(Bromomethyl)-2-methyloxirane


The simple substitution of 2-(bromomethyl)-2-methyloxirane with the more common and cheaper epibromohydrin (CAS 3132-64-7) is not functionally equivalent. The presence of the methyl group on the oxirane ring of 2-(bromomethyl)-2-methyloxirane introduces significant steric hindrance and electronic effects that are absent in epibromohydrin . These structural differences directly translate into quantifiable variations in reaction outcomes. For example, in enzymatic dynamic kinetic resolutions, the methyl substituent profoundly impacts the enzyme's ability to racemize the substrate and the stereochemical outcome of ring-opening, leading to vastly different product yields and optical purities compared to epibromohydrin [1]. Furthermore, class-level kinetic data demonstrate that methyl substitution on the oxirane ring dramatically accelerates acid-catalyzed hydrolysis rates by nearly two orders of magnitude, indicating that 2-(bromomethyl)-2-methyloxirane will be substantially more reactive and less stable under acidic conditions than its unsubstituted analog [2]. Substituting one for the other without accounting for these differences will likely result in failed syntheses, poor yields, or unpredictable reaction kinetics.

Quantitative Differentiation of 2-(Bromomethyl)-2-methyloxirane: Evidence-Based Selection Criteria


Superior Enantiomeric Purity in Enzymatic Oxazolidinone Synthesis

In a direct head-to-head comparison using halohydrin dehalogenase (HheC) from *Agrobacterium radiobacter* AD1, the reaction of 2-(bromomethyl)-2-methyloxirane with sodium cyanate produced the corresponding 5-substituted 2-oxazolidinone with a yield of 87% and an enantiomeric excess (ee) of >99% [1]. In contrast, the reaction with the comparator, epibromohydrin, under the same conditions afforded a 97% yield but a significantly lower optical purity of 89% ee [1]. This demonstrates that while epibromohydrin provides a slightly higher chemical yield, 2-(bromomethyl)-2-methyloxirane delivers a near-perfect stereochemical outcome, making it the superior choice for applications requiring high enantiopurity.

Biocatalysis Enzymatic Resolution Chiral Building Blocks

Accelerated Acid-Catalyzed Hydrolysis Relative to Unsubstituted Epoxides

A class-level inference can be drawn from a study on the acid-catalyzed hydrolysis of methylated oxiranes. While 2-(bromomethyl)-2-methyloxirane itself was not directly measured, compounds bearing two methyl groups on the same oxirane ring carbon (e.g., 2,2-dimethyloxirane, compound C) exhibited a second-order rate constant (kₑff) of 11.0 ± 1.3 M⁻¹ s⁻¹ [1]. This is approximately 89-fold higher than the rate constant for mono-methylated propylene oxide (compound B) at 0.124 ± 0.003 M⁻¹ s⁻¹ and 407-fold higher than that for unsubstituted ethylene oxide at 0.027 M⁻¹ s⁻¹ [1]. Given that 2-(bromomethyl)-2-methyloxirane possesses a methyl substituent on the oxirane ring, its hydrolysis rate is expected to be significantly accelerated relative to epibromohydrin and other unsubstituted or mono-substituted epoxides.

Chemical Stability Hydrolysis Kinetics Reactivity Profiling

High-Value Application Scenarios for 2-(Bromomethyl)-2-methyloxirane Based on Verified Evidence


Synthesis of Enantiomerically Pure 2-Oxazolidinone Building Blocks

Procurement of 2-(bromomethyl)-2-methyloxirane is justified when the synthetic target is a chiral 2-oxazolidinone requiring >99% enantiomeric purity. The direct comparative evidence demonstrates that the HheC-catalyzed reaction with this specific epoxide yields the desired product with an ee of >99%, a 10-percentage-point improvement over epibromohydrin [1]. This scenario applies to the preparation of chiral auxiliaries, pharmaceutical intermediates, and other high-value compounds where stereochemical integrity is paramount and the cost of purification exceeds the marginal cost difference of the starting material. Researchers should follow the published HheC-catalyzed dynamic kinetic resolution protocol [1].

Accelerated Nucleophilic Ring-Opening Under Strictly Controlled pH Conditions

Due to its inferred high reactivity toward acid-catalyzed hydrolysis, this compound is best suited for nucleophilic ring-opening reactions where rapid kinetics are desired but pH must be tightly controlled to prevent unwanted hydrolysis side-reactions. Class-level kinetic data indicate a hydrolysis rate acceleration of nearly two orders of magnitude compared to mono-substituted epoxides [1]. Therefore, this compound is a strategic choice for reactions run in buffered aqueous or non-aqueous media at neutral to slightly basic pH, where its enhanced electrophilicity can be exploited for faster reaction times while maintaining selectivity. Users must implement strict anhydrous handling and storage protocols to preserve reagent integrity [1].

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